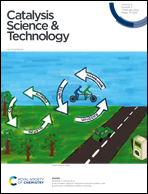N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst†
Catalysis Science & Technology Pub Date: 2022-10-04 DOI: 10.1039/D2CY01231F
Abstract
Catalytic N-formylation of amines using CO2 is considered pivotal for the sustainable synthesis of formamides, key chemical feedstocks for synthesizing heterocycles, pharmaceuticals and bioactive molecules. We report a single-site cobalt(II) hydride catalyst supported on an aluminum metal–organic framework (DUT-5-CoH), which is an active heterogeneous catalyst for transforming both primary and secondary amines, as well as anilines, into the corresponding N-formamides utilizing CO2 and either H2 or phenylsilane as a reducing agent. DUT-5-CoH is tolerant to a range of amine substrates bearing various functional groups under 10 bar CO2. Various aromatic and aliphatic primary amines as well as secondary amines were readily converted to the corresponding N-formamides in excellent yields and selectivity. The MOF could be recycled and reused up to 15 times without decreasing the catalytic activity in the N-formylation of p-methoxybenzylamine. The kinetic, spectroscopic and density functional theory calculation studies suggest that the reaction of DUT-5-CoH and CO2 forms cobalt-formate, which undergoes PhSiH3 assisted formamide formation with benzylamine in the turnover limiting step. This work highlights the development of robust single-site earth-abundant metal catalysts based on metal–organic frameworks for efficient and chemoselective N-formylation of amines using CO2.

Recommended Literature
- [1] Formation and crystal structure of 3-(4-bromophenyl)-2-hydroxyimino-6,7-dihydro-4(5H)-benzofuranone. Michael addition of cyclohexane-1,3-dione to 4-bromo-ω-nitrostyrene
- [2] Iridium–bipyridine periodic mesoporous organosilica catalyzed direct C–H borylation using a pinacolborane†
- [3] Detection of high molecular weight proteins by MALDI imaging mass spectrometry†
- [4] Carbon–carbon bond forming reactions mediated by cerium(IV) reagents
- [5] Flavin catalyzed desulfurization of peptides and proteins in aqueous media†
- [6] Medical Research Council. An international standard for vatamin E
- [7] Analytical reference materials. Part V. Development of a sediment reference material for chlorobenzenes and hexachlorobutadiene
- [8] Fluorescent and cooperative ion pair receptor based on tolan for Na+ (or Li+) and HSO4−: logic AND gate†
- [9] A test-paper method for the determination of tolylene di-isocyanate vapour in air
- [10] In vitro localization of human neural stem cell neurogenesis by engineered FGF-2 gradients†










